![molecular formula C12H15N3O B11892084 1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)
1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique structure combining a pyrrolidine ring and a quinazolinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One effective method is the five-component spiro-pyrrolidine construction, which can be accelerated in microdroplets and thin films. The deposition method and mild heating are crucial factors for product formation . Another approach involves the catalytic asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins under the catalysis of a chiral phosphoric acid .
Industrial Production Methods: Industrial production of this compound may leverage the same multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield pyrrolidine derivatives.
科学的研究の応用
1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Spiro[pyrrolidine-2,3’-oxindole]: This compound shares a similar spirocyclic structure but with an oxindole moiety instead of a quinazolinone.
Spiro[pyrrolidine-3,3’-oxindole]: This compound also features a spirocyclic structure but with different ring connectivity.
Uniqueness: 1’-Methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its combination of a pyrrolidine ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and organic synthesis.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
1-methylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)11(16)14-12(15)6-7-13-8-12/h2-5,13H,6-8H2,1H3,(H,14,16) |
InChIキー |
DJFLBRBTFTUDAI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)NC13CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



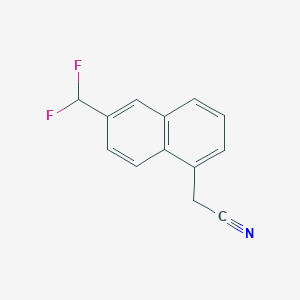
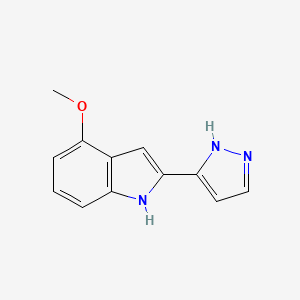
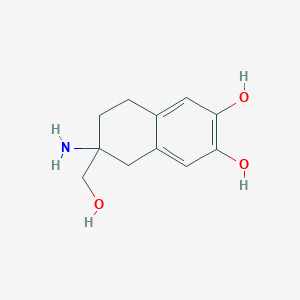
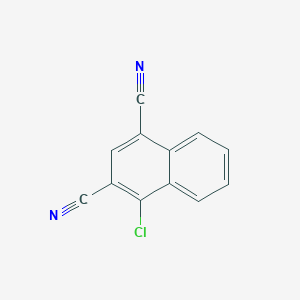
![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)

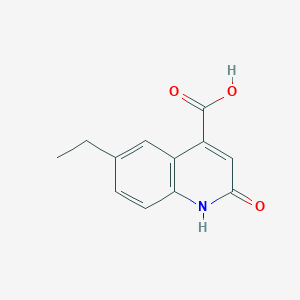


![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)

![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)
